Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate
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Overview
Description
Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methoxyphenyl group, two methyl groups, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions where the furan ring is functionalized with a methoxyphenyl group.
Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the furan ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to various biological effects.
Inhibition of specific pathways: For example, it may inhibit inflammatory pathways by blocking key signaling molecules.
Comparison with Similar Compounds
Methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate can be compared with other similar compounds, such as:
This compound: This compound shares a similar furan ring structure but differs in the substituents attached to the ring.
4-Methoxyphenyl derivatives: These compounds have a methoxyphenyl group but may differ in the other functional groups present.
Furan derivatives: Compounds with a furan ring but different substituents can be compared to highlight the unique properties of this compound.
Properties
CAS No. |
89447-02-9 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate |
InChI |
InChI=1S/C15H16O4/c1-9-13(11-5-7-12(17-3)8-6-11)14(10(2)19-9)15(16)18-4/h5-8H,1-4H3 |
InChI Key |
DMYPQKUGVJWRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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